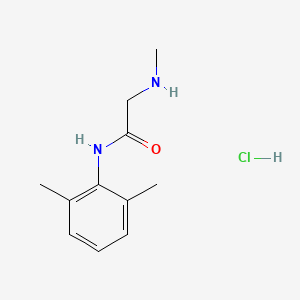N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 42459-27-8
Cat. No.: VC2805979
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42459-27-8 |
|---|---|
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | OZULDARSJSPCHT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride belongs to the acetamide class of compounds, featuring a substituted phenyl group and a methylamino side chain. Its molecular formula is C₁₁H₁₇ClN₂O, with a molecular weight of 228.72 g/mol. The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory and industrial applications.
Structural Elucidation
The compound’s structure includes:
-
A 2,6-dimethylphenyl group attached to the amide nitrogen.
-
A methylamino group (-NHCH₃) bonded to the α-carbon of the acetamide backbone.
-
A hydrochloride counterion stabilizing the protonated amine .
The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl) and InChI key (OZULDARSJSPCHT-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O | |
| Molecular Weight | 228.72 g/mol | |
| Boiling Point | 320.9°C at 760 mmHg | |
| Flash Point | 127.3°C | |
| LogP (Partition Coefficient) | 3.30 |
Synthesis and Reaction Optimization
The synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride follows a two-step nucleophilic substitution pathway, yielding approximately 67% under optimized conditions .
Reaction Mechanism
-
Step 1: 2-Chloro-N-(2,6-dimethylphenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) at 0°C, facilitating displacement of the chloride group by the methylamino moiety .
-
Step 2: The intermediate free base is treated with hydrochloric acid to form the hydrochloride salt, which is isolated via solvent evaporation and extraction .
Table 2: Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C (Step 1); Room Temp (Step 2) | |
| Reaction Time | Overnight (Step 1) | |
| Yield | 67% |
Challenges and Improvements
-
Low Yield: Side reactions, such as over-alkylation, reduce efficiency. Using excess methylamine (6:1 molar ratio) mitigates this issue .
-
Purification: Basification with NaOH (pH 10–12) followed by ethyl acetate extraction enhances purity .
Physicochemical Properties
The compound exhibits moderate hydrophobicity (LogP = 3.30), favoring membrane permeability in biological systems . Its hydrochloride salt form increases aqueous solubility, critical for pharmaceutical formulations.
Thermal Stability
-
Boiling Point: 320.9°C, indicative of strong intermolecular interactions due to ionic character .
-
Flash Point: 127.3°C, necessitating careful handling to avoid combustion .
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) are absent in available sources, the structural similarity to lidocaine suggests characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and amide carbonyls (δ 165–170 ppm) in ¹H and ¹³C NMR spectra .
Pharmacological Applications
Role as a Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing ranolazine analogs, which are used to treat chronic angina by modulating cardiac sodium channels. Its amide group facilitates binding to target proteins, while the dimethylphenyl moiety enhances lipophilicity.
Table 3: Pharmacological Relevance
| Application | Significance | Source |
|---|---|---|
| Cardiovascular Drug Development | Intermediate for ranolazine derivatives | |
| Quality Control | Lidocaine impurity monitoring |
| Hazard Category | GHS Code | Source |
|---|---|---|
| Acute Oral Toxicity | Category 4 | |
| Skin Irritation | Category 2 | |
| Eye Damage | Category 1 | |
| Respiratory Irritation | Category 3 |
Handling Precautions:
-
Use nitrile gloves and safety goggles to prevent contact.
-
Operate in a fume hood to avoid inhalation exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume